3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid

Description

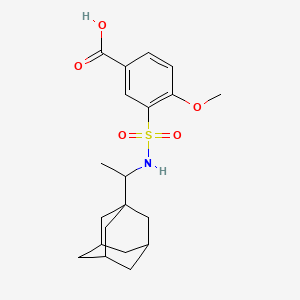

3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid (CAS: 735305-61-0) is a sulfonamide-containing adamantane derivative characterized by a rigid adamantane group linked via an ethylsulfamoyl bridge to a methoxy-substituted benzoic acid moiety . The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-343985) and has been studied for applications in medicinal chemistry and drug development .

Properties

IUPAC Name |

3-[1-(1-adamantyl)ethylsulfamoyl]-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO5S/c1-12(20-9-13-5-14(10-20)7-15(6-13)11-20)21-27(24,25)18-8-16(19(22)23)3-4-17(18)26-2/h3-4,8,12-15,21H,5-7,9-11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZJWLUGBTYYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid typically involves multiple steps:

Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction.

Sulfonamide Formation:

Methoxybenzoic Acid Derivative: The final step involves coupling the sulfonamide derivative with a methoxybenzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the sulfonamide group could yield an amine.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: May be explored for its potential therapeutic properties, such as antiviral or anticancer activity.

Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Research Findings

Structural Advantages: The adamantane-ethylsulfamoyl linkage in the target compound reduces metabolic degradation compared to esters or amides in analogs like ethyl 4-[(diphenylacetyl)amino]benzoate . The methoxy group enhances electron-donating effects, stabilizing interactions with aromatic residues in enzyme active sites .

The compound’s high molecular weight (~393.5 g/mol) may limit oral bioavailability compared to smaller analogs like 1-Adamantylacetic acid .

Biological Activity

3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid (CAS Number: 735305-61-0) is a synthetic organic compound characterized by its unique structural features, including an adamantane moiety, a sulfonamide group, and a methoxybenzoic acid component. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The chemical formula of this compound is with a molecular weight of 393.5 g/mol. The structural representation highlights the functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-[1-(1-adamantyl)ethylsulfamoyl]-4-methoxybenzoic acid |

| Molecular Formula | C20H27NO5S |

| Molecular Weight | 393.5 g/mol |

| CAS Number | 735305-61-0 |

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets, such as enzymes or receptors. The sulfonamide group may act as a pharmacophore, facilitating binding to target proteins and potentially inhibiting their activity. For example, compounds with sulfonamide structures are known for their antibacterial properties due to their ability to inhibit bacterial folate synthesis.

Antiviral Properties

Research has indicated that adamantane derivatives possess antiviral activities, particularly against influenza viruses. The unique structure of this compound may enhance its efficacy as an antiviral agent through mechanisms similar to those observed in other adamantane derivatives.

Anticancer Activity

There is emerging evidence suggesting that compounds containing methoxybenzoic acid moieties can exhibit anticancer properties. The potential for this compound to inhibit tumor growth or induce apoptosis in cancer cells warrants further investigation.

Enzyme Inhibition

The mechanism of action may also include the inhibition of specific enzymes involved in metabolic pathways or disease processes. For instance, the compound could be evaluated for its ability to inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.

Study on Antiviral Activity

In a study assessing the antiviral efficacy of various adamantane derivatives, it was found that modifications to the adamantane core significantly influenced antiviral potency. This compound was noted for its enhanced stability and activity compared to simpler derivatives, suggesting a promising avenue for further development in antiviral therapeutics .

Anticancer Research

A recent investigation into the anticancer properties of methoxybenzoic acid derivatives highlighted their ability to induce cell cycle arrest and apoptosis in human cancer cell lines. The study suggested that the addition of the adamantane moiety could further enhance these effects due to increased lipophilicity and cellular uptake .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of adamantane derivatives with sulfonamide intermediates. For example, analogous adamantane-containing compounds are synthesized via refluxing precursors (e.g., 1-ethylpiperazine and formaldehyde) in ethanol, followed by extended stirring (12–24 hours) to ensure complete reaction . Temperature control (e.g., 70–80°C) and stoichiometric ratios are critical to avoid side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm molecular structure, with adamantane protons appearing as sharp singlets (δ ~1.7–2.1 ppm) and sulfonamide/methoxy groups showing distinct shifts (δ ~3.8–4.0 ppm for OCH) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving hydrogen bonding (e.g., O–H⋯N interactions) and torsional angles. Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) ensures high-resolution results .

Q. How can reversed-phase chromatography be optimized for analyzing methoxy-substituted benzoic acid derivatives?

- Methodological Answer : Reversed-phase TLC (RP-18 plates) with methanol/water (7:3 v/v) mobile phase separates methoxybenzoic acids. Steric hindrance from adamantane groups reduces retention (R ~0.4–0.6), while methoxy substituents increase polarity, lowering R compared to unsubstituted analogs. Adjusting solvent polarity and using UV detection (254 nm) enhances resolution .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for adamantane-containing sulfonamides, and how can they be mitigated?

- Methodological Answer : Adamantane’s rigidity and high symmetry complicate electron density mapping. Using high-resolution synchrotron data (d < 0.8 Å) improves accuracy. SHELXD/SHELXE pipelines are robust for experimental phasing, while riding hydrogen atom models refine positions of hydroxyl/methoxy groups . Disorder in adamantane moieties requires split-atom refinement with occupancy constraints .

Q. How do steric and electronic effects influence the compound’s chromatographic behavior and solubility?

- Methodological Answer : Adamantane’s bulkiness reduces solubility in polar solvents (e.g., water), necessitating DMSO or DMF for dissolution. In HPLC, C18 columns with acetonitrile/0.1% TFA gradients resolve steric hindrance-induced peak broadening. LogP calculations (e.g., ~3.5 via ChemAxon) predict membrane permeability for biological assays .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?

- Methodological Answer :

- Core Modifications : Replace 4-methoxy with electron-withdrawing groups (e.g., CF) to enhance receptor binding .

- Adamantane Substitution : Compare 1-adamantyl vs. 2-adamantyl analogs to assess steric effects on enzyme inhibition (e.g., carbonic anhydrase) .

- Biological Assays : Use enzyme kinetics (IC) and molecular docking (AutoDock Vina) to correlate substituents with activity .

Q. How should researchers address contradictions in reported biological activities or synthetic yields across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.